molecular formula C14H18N2OS2 B5857794 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone

1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone

Cat. No. B5857794
M. Wt: 294.4 g/mol
InChI Key: UXTNSEOFPDWWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thienopyrimidine, which is a heterocyclic compound containing a thiophene and a pyrimidine ring . Thienopyrimidines are known to have various biological activities and are used in medicinal chemistry .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone, focusing on six unique fields:

Anticancer Research

This compound has shown promising results in anticancer research. Its structure allows it to interact with various cellular pathways, potentially inhibiting the growth of cancer cells. Studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit cytotoxic activity against multiple cancer cell lines, making them valuable in the development of new anticancer agents .

Antimicrobial Agents

The unique chemical structure of 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone makes it a candidate for antimicrobial research. Compounds containing thieno[2,3-d]pyrimidine cores have been investigated for their ability to inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics .

Central Nervous System (CNS) Disorders

Research has explored the use of thieno[2,3-d]pyrimidine derivatives in treating CNS disorders. These compounds can act on specific neural pathways, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Enzyme Inhibition

This compound has potential applications in enzyme inhibition studies. Thieno[2,3-d]pyrimidine derivatives have been found to inhibit enzymes like C-terminal hydrolase L1 (UCH-L1), which is involved in various cellular processes. This makes them useful in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes .

Anti-inflammatory Agents

The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives have been investigated, showing potential in reducing inflammation. This makes them candidates for developing new anti-inflammatory drugs that could be used to treat conditions such as arthritis and other inflammatory diseases .

Antioxidant Research

Compounds containing thieno[2,3-d]pyrimidine structures have been studied for their antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues. This application is significant in the development of treatments for diseases associated with oxidative stress .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Thienopyrimidines are known to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

properties

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-8-9(2)19-13-11(8)12(15-7-16-13)18-6-10(17)14(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTNSEOFPDWWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one

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